1,2-Dibromo-5-fluoro-3-methylbenzene

Aryne Chemistry Organometallic Synthesis Reaction Methodology

Standard dibromoarenes lack the electronic bias needed for controlled sequential cross-couplings. This compound's 1,2-vicinal dibromide motif and meta-fluorine substituent enable orthogonal reactivity at C-Br bonds. - Enables selective benzyne generation & stepwise Suzuki-Miyaura couplings - Builds fluorinated biaryl/terphenyl libraries with predictable regiocontrol - Essential for pharmaceutical, agrochemical, and liquid crystal R&D

Molecular Formula C7H5Br2F
Molecular Weight 267.923
CAS No. 1000576-64-6
Cat. No. B2822151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-5-fluoro-3-methylbenzene
CAS1000576-64-6
Molecular FormulaC7H5Br2F
Molecular Weight267.923
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)Br)F
InChIInChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
InChIKeyUVWQDDHNMVVFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-5-fluoro-3-methylbenzene: Vicinal Dibromide Intermediate


1,2-Dibromo-5-fluoro-3-methylbenzene (C₇H₅Br₂F, MW 267.92 g/mol), also known as 2,3-Dibromo-5-fluorotoluene, is a polyhalogenated aromatic building block characterized by a 1,2-vicinal (ortho) dibromide motif, a meta-substituted fluorine atom, and a meta-substituted methyl group . This specific substitution pattern confers a unique reactivity profile, positioning it as a strategic precursor for generating highly reactive aryne intermediates and for executing site-selective, sequential cross-coupling reactions that are not accessible with non-vicinal or non-fluorinated analogs [1][2]. Its primary procurement value lies in enabling the construction of complex, densely functionalized molecules for pharmaceutical and agrochemical research [3].

1 Aryne chemistry & benzyne formation via vicinal 1,2-dibromide motif
2 Fluorine-directed regioselective cross-coupling for controlled bond formation
3 Sequential divergent synthesis platform with differentiated C–Br reactivity

Why Generic Analogs Cannot Replace This Compound


Substituting 1,2-dibromo-5-fluoro-3-methylbenzene with structurally similar alternatives—such as its non-fluorinated analog (1,2-dibromo-3-methylbenzene), regioisomers (e.g., 1,4-dibromo-2-fluorobenzene), or monobromo species—is not feasible without fundamentally altering the synthetic outcome. The critical differentiator is the unique combination of a 1,2-vicinal dibromide motif and a meta-fluorine substituent. The vicinal dibromides are essential for benzyne generation and controlled elimination/addition sequences, a reactivity pathway inaccessible to isolated bromine atoms [1]. Simultaneously, the meta-fluorine atom dramatically alters the electronic landscape, which in turn governs the chemo- and regioselectivity of palladium-catalyzed cross-coupling reactions at the C-Br bonds [2][3]. The presence or absence of fluorine, and its precise ring position, dictates which bromine atom reacts first in a sequential coupling, thereby controlling the final architecture of the target molecule [2]. Generic substitution would therefore lead to failed reactions, poor regiocontrol, or the synthesis of an entirely different compound class, undermining the entire research or development program.

This Compound
Potential Substitute
Why Interchangeability May Be Limited
Vicinal 1,2-dibromide motif for benzyne generation
Regioisomers (1,3- or 1,4-dibromo)
Benzyne formation pathway may not be accessible; reactivity profile may shift to standard cross-coupling only
Meta-fluorine electronic directing effect
Non-fluorinated analog (1,2-dibromo-3-methylbenzene)
Lacks electronic handle for regioselectivity control; may lead to statistical product mixtures in the first coupling step
Two differentiated C–Br bonds for dual derivatization
Monobromo analog (1-bromo-2-fluoro-5-methylbenzene)
Synthetic scope may be limited to a single coupling; divergent library construction may not be supported

Differentiation from Structural Analogs


Vicinal Dibromide Enables Benzyne Formation

The defining structural feature of 1,2-dibromo-5-fluoro-3-methylbenzene is its vicinal (1,2-) dibromide arrangement. This enables a unique reactivity pathway: the generation of highly reactive aryne (benzyne) intermediates via halogen-metal exchange or elimination. This is a transformation fundamentally impossible for isolated or non-adjacent (e.g., 1,3- or 1,4-dibromo) isomers, which can only undergo standard cross-coupling [1]. The 1,2-dibromo motif is identified as a 'highly valuable precursor for various organic transformations, in particular, reactions based on the intermediate formation of benzynes' [1].

Benzyne Formation
Class-level
Vicinal 1,2-dibromide motif enables aryne pathway via halogen-metal exchange or elimination; unavailable to non-vicinal regioisomers
Supports aryne chemistry workflow
Reaction outcome depends on base/metal conditions; data to verify for specific substrate
Aryne Chemistry Organometallic Synthesis Reaction Methodology

Meta-Fluorine Directs Cross-Coupling Regioselectivity

The presence and position of the fluorine atom are critical for directing site-selectivity in palladium-catalyzed Suzuki-Miyaura cross-couplings. Research on polyhalogenated benzenes demonstrates that a fluorine substituent exerts a strong electronic effect on the adjacent C-Br bonds, deactivating the ipso-carbon and activating the ortho-carbon, thereby controlling the sequence of bond formation [1][2]. The specific 1,2-dibromo-5-fluoro substitution pattern of this compound creates a unique electronic bias, which is exploited for the controlled, sequential introduction of two different aryl groups [1]. In contrast, the non-fluorinated analog, 1,2-dibromo-3-methylbenzene, lacks this electronic handle, resulting in a non-selective, statistical mixture of products upon the first coupling .

Regioselectivity Control
Class-level
Target: predictable site-selective coupling at Br ortho to F due to electronic activation. Comparator (non-F): poor selectivity, statistical mixture
Reported regioselectivity context
Electronic effect is context-dependent; coupling conditions may influence selectivity
Cross-Coupling Palladium Catalysis Regioselectivity Fluorine Effect

Orthogonal Reactivity for Sequential Divergent Synthesis

This compound is designed for sequential functionalization. The reactivity difference between the two C-Br bonds, electronically tuned by the fluorine atom, allows for a controlled, stepwise introduction of two distinct groups [1][2]. This is a key advantage over simpler building blocks like 1-bromo-2-fluoro-5-methylbenzene, which can only accept one coupling partner. The reported efficient synthesis of 1,2-dibromobenzenes and their utility in generating diverse compound libraries further underscores the value of this orthogonal reactivity profile [3].

Sequential Derivatization
Class-level
Two C–Br bonds with differentiated reactivity allow stepwise introduction of two distinct coupling partners
Supports divergent synthesis workflow
Reactivity difference may vary with substrate and catalyst system
Divergent Synthesis Sequential Coupling Building Block C-C Bond Formation

Key Research and Industrial Applications


Fluorinated Biaryl and Terphenyl Pharmacophores

This compound is ideally suited for the modular synthesis of fluorinated biaryl and terphenyl motifs, which are privileged structures in drug discovery due to their enhanced metabolic stability, lipophilicity, and target-binding properties [1]. Its ability to undergo site-selective sequential Suzuki-Miyaura cross-couplings, as demonstrated with related dibromofluorobenzenes [2], allows medicinal chemists to efficiently explore chemical space around a central fluorinated aromatic core. By varying the two coupling partners, diverse libraries of lead candidates can be generated from a single, versatile intermediate [3].

Advanced Crop Protection Agent Synthesis

Fluorinated aromatic compounds are a cornerstone of modern agrochemicals due to their favorable environmental fate and bioactivity profiles. Patents explicitly describe the utility of substituted bromofluorobenzenes, like this compound, as key intermediates in the synthesis of plant protective agents and medicaments [4]. The orthogonal reactivity of the two C-Br bonds is particularly valuable for introducing the complex substitution patterns often required for potent and selective pesticide or herbicide candidates.

Fluorinated Liquid Crystals and Advanced Polymers

The controlled, sequential cross-coupling of dibrominated arenes is a validated method for synthesizing liquid crystalline materials with specific lateral substituents [5]. The unique electronic and steric properties of the fluorine and methyl groups in this compound can be leveraged to fine-tune the physical properties (e.g., melting point, phase behavior) of liquid crystals and other advanced functional materials [5].

Application
Selection Property
Validation Focus
Fluorinated biaryl & terphenyl pharmacophore synthesis
Regioselective sequential coupling capability
Coupling order and site-selectivity under target conditions
Crop protection agent intermediate development
Orthogonal C–Br reactivity profile
Complex substitution pattern introduction for agrochemical candidates
Liquid crystal & advanced functional material synthesis
Fluorine/methyl substitution electronic profile
Phase behavior, thermal properties, and lateral substituent tuning

Technical Documentation Hub

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